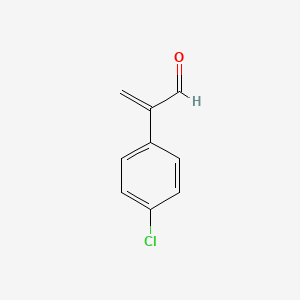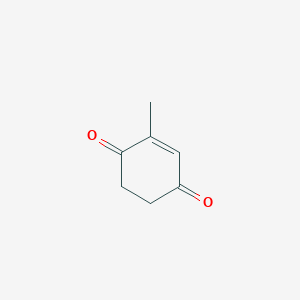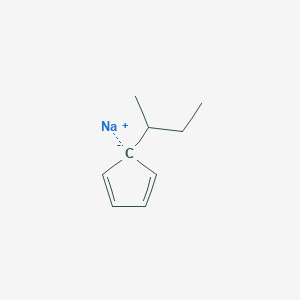![molecular formula C4H4N4O4S B14310461 2-[(E)-(Sulfooxy)diazenyl]pyrazine CAS No. 116388-27-3](/img/structure/B14310461.png)
2-[(E)-(Sulfooxy)diazenyl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(Sulfooxy)diazenyl]pyrazine is a nitrogen-containing heterocyclic compound with a unique structure that includes both sulfooxy and diazenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Sulfooxy)diazenyl]pyrazine typically involves the reaction of pyrazine derivatives with sulfonating agents under controlled conditions. One common method is the sulfonation of diazenyl-substituted pyrazine using sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(Sulfooxy)diazenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent decomposition.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(E)-(Sulfooxy)diazenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(Sulfooxy)diazenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can undergo redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine: A simpler nitrogen-containing heterocycle without the sulfooxy and diazenyl groups.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Uniqueness
2-[(E)-(Sulfooxy)diazenyl]pyrazine is unique due to the presence of both sulfooxy and diazenyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other heterocyclic compounds, making it a valuable target for research and development.
Propiedades
Número CAS |
116388-27-3 |
|---|---|
Fórmula molecular |
C4H4N4O4S |
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
(pyrazin-2-yldiazenyl) hydrogen sulfate |
InChI |
InChI=1S/C4H4N4O4S/c9-13(10,11)12-8-7-4-3-5-1-2-6-4/h1-3H,(H,9,10,11) |
Clave InChI |
QXOURECXYSYKGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)N=NOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


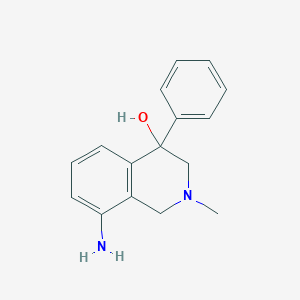
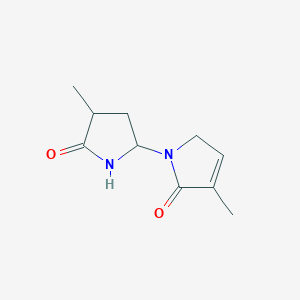
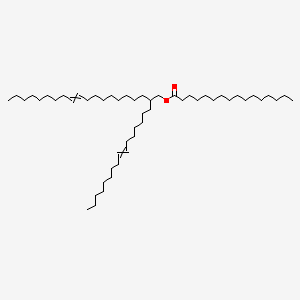

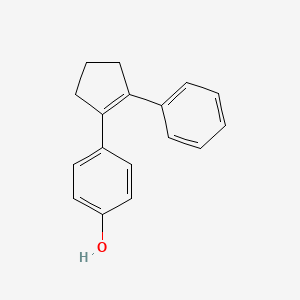
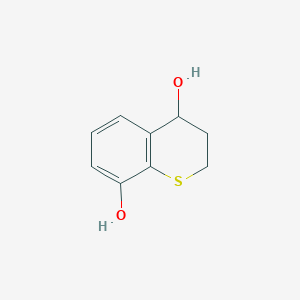
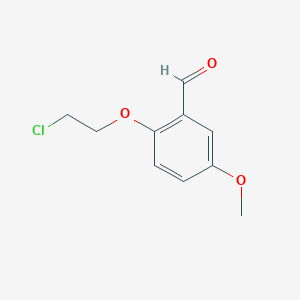
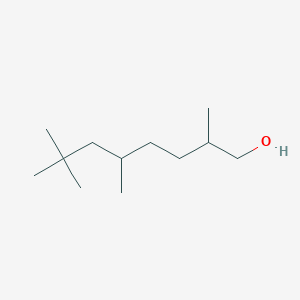
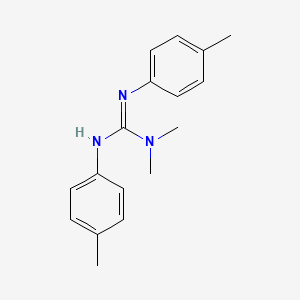
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
